molecular formula C19H19ClN4S B4710022 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea

Cat. No. B4710022
M. Wt: 370.9 g/mol
InChI Key: WLIBFHGENCCHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea exerts its effects by binding to the active site of enzymes and blocking their activity. It has been found to inhibit the activity of urease by binding to the nickel ion in the active site, and inhibiting the hydrolysis of urea. This compound also inhibits the activity of xanthine oxidase by binding to the molybdenum cofactor, and blocking the oxidation of hypoxanthine to xanthine. Furthermore, this compound has been shown to block the voltage-gated potassium channel by binding to the pore-forming subunit, and preventing the flow of potassium ions.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of ammonia in the stomach by inhibiting the activity of urease. This compound has also been found to reduce the production of uric acid in the liver by inhibiting the activity of xanthine oxidase. Furthermore, this compound has been shown to reduce the excitability of neurons by blocking the voltage-gated potassium channel.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is a potent inhibitor of several enzymes, and can be used to study their mechanism of action. This compound is also a useful tool for studying the regulation of ion channels, and can be used to investigate their role in various biological processes. However, this compound has some limitations for lab experiments. It is a toxic compound, and requires careful handling to avoid exposure to the researcher. Additionally, this compound has a short half-life, and may require frequent administration to maintain its effects.

Future Directions

There are several future directions for the study of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of this compound in cancer treatment. Additionally, this compound could be used to study the role of enzymes and ion channels in various neurological disorders, such as epilepsy and Parkinson's disease.

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea has been widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been found to inhibit the activity of several enzymes, such as urease, xanthine oxidase, and carbonic anhydrase. This compound has also been used to study the regulation of ion channels, such as the voltage-gated potassium channel. Additionally, this compound has been used to investigate the role of thiourea derivatives in cancer treatment.

properties

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4S/c1-13-8-9-17(14(2)10-13)21-19(25)22-18-16(20)12-24(23-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIBFHGENCCHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea
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N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(2,4-dimethylphenyl)thiourea

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